molecular formula C17H15N B156837 2-Phenethylquinoline CAS No. 1613-41-8

2-Phenethylquinoline

Cat. No. B156837
CAS RN: 1613-41-8
M. Wt: 233.31 g/mol
InChI Key: OKKXXGHSFMJXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenethylquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

2-Phenethylquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Phenethylquinoline has been shown to possess antitumor, anti-inflammatory, and antimicrobial activities. In material science, 2-Phenethylquinoline has been used as a building block for the synthesis of organic semiconductors and fluorescent probes. In organic synthesis, 2-Phenethylquinoline has been used as a starting material for the synthesis of various compounds, including alkaloids and heterocycles.

Mechanism Of Action

The mechanism of action of 2-Phenethylquinoline is not well understood. However, it has been suggested that its biological activities are mediated through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and topoisomerase II (Topo II).

Biochemical And Physiological Effects

2-Phenethylquinoline has been shown to possess various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and antimicrobial activities. In vivo studies have shown that it possesses analgesic and anticonvulsant activities.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Phenethylquinoline in lab experiments include its ease of synthesis, low cost, and broad range of biological activities. However, its limitations include its low solubility in water, which can limit its use in aqueous-based assays, and its potential toxicity, which can limit its use in vivo studies.

Future Directions

There are several future directions for the study of 2-Phenethylquinoline. One direction is to further explore its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to evaluate its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Finally, more studies are needed to evaluate its safety and toxicity in vivo and to identify potential drug candidates for various diseases.

Synthesis Methods

The synthesis of 2-Phenethylquinoline can be achieved through various methods, including the Pictet-Spengler reaction, Friedländer synthesis, and Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Friedländer synthesis involves the condensation of an aromatic aldehyde with an amino-acid in the presence of an acid catalyst. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a sulfuric acid catalyst.

properties

CAS RN

1613-41-8

Product Name

2-Phenethylquinoline

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

2-(2-phenylethyl)quinoline

InChI

InChI=1S/C17H15N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-9,11,13H,10,12H2

InChI Key

OKKXXGHSFMJXRJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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